

Bicyclol: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest				
Compound Name:	Bicyclol			
Cat. No.:	B1666982	Get Quote		

Bicyclol, a synthetic compound derived from Schisandrin C, a bioactive component of the traditional Chinese medicinal herb Fructus Schisandrae, has emerged as a promising hepatoprotective and antiviral agent. This technical guide provides an in-depth overview of **Bicyclol**'s core chemical properties, mechanism of action, and key experimental data for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

Bicyclol is chemically identified as 4,4'-dimethoxy-5,6,5',6'-bis(methylenedioxy)-2-hydroxymethyl-2'-methoxycarbonyl biphenyl. Its fundamental properties are summarized below.

Property	Value	Citation
CAS Number	118159-48-1	[1][2][3][4][5]
Molecular Formula	C19H18O9	[1][2][3][4][5]
Molecular Weight	390.34 g/mol	[4][5]
Purity	≥98% (HPLC)	[2][4]
Appearance	White powder/Crystalline solid	[2][6]
Solubility	DMSO: 25 mg/mL, DMF: 25 mg/mL	[3][6]



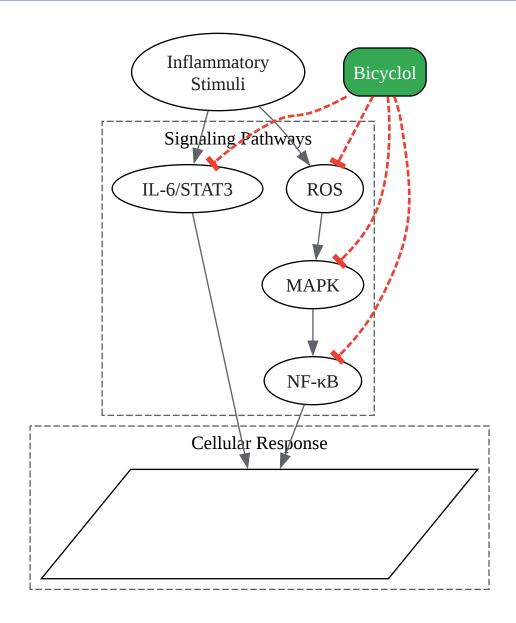
Mechanism of Action

Bicyclol exerts its therapeutic effects through a multi-faceted mechanism of action, primarily targeting pathways involved in inflammation, oxidative stress, apoptosis, and viral replication within hepatocytes.

Anti-inflammatory and Immunomodulatory Effects

Bicyclol demonstrates significant anti-inflammatory properties by modulating key signaling pathways. It has been shown to inhibit the production of pro-inflammatory cytokines.[1] A primary mechanism is the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[1][7] **Bicyclol** can also inhibit the IL-6/STAT3 and MAPK signaling pathways, further contributing to its anti-inflammatory effects.[7] [8] In hepatocytes stimulated with CpG-DNA, **bicyclol** was found to attenuate the production of inflammatory cytokines and chemokines by inhibiting the activation of p65-NF-κB and p38-MAPK.[9]



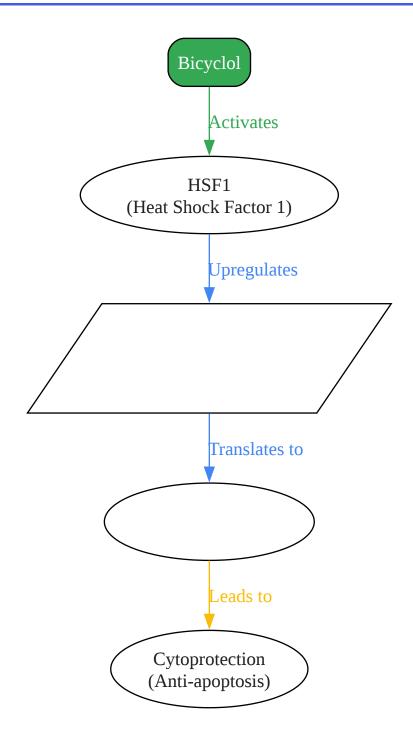


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Antioxidant and Cytoprotective Functions

Bicyclol acts as a potent antioxidant, scavenging reactive oxygen species (ROS) and mitigating oxidative damage to hepatocytes.[1] It also enhances the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px). [1] Furthermore, **Bicyclol** induces the expression of Heat Shock Proteins (HSPs), specifically HSP27 and HSP70, through the activation of Heat Shock Factor 1 (HSF1).[2][10] These HSPs function as molecular chaperones, protecting cells from injury and inhibiting apoptosis.[2][6]





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Antiviral Activity

Bicyclol has demonstrated antiviral properties, particularly against hepatitis B virus (HBV) and hepatitis C virus (HCV).[1] It can inhibit the replication of these viruses within liver cells, contributing to a reduction in viral load.[1][3] In patients with chronic hepatitis B, **bicyclol** treatment has been associated with a higher rate of HBeAg loss.[11]



Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of research findings. Below are summaries of protocols used in key studies of **Bicyclol**.

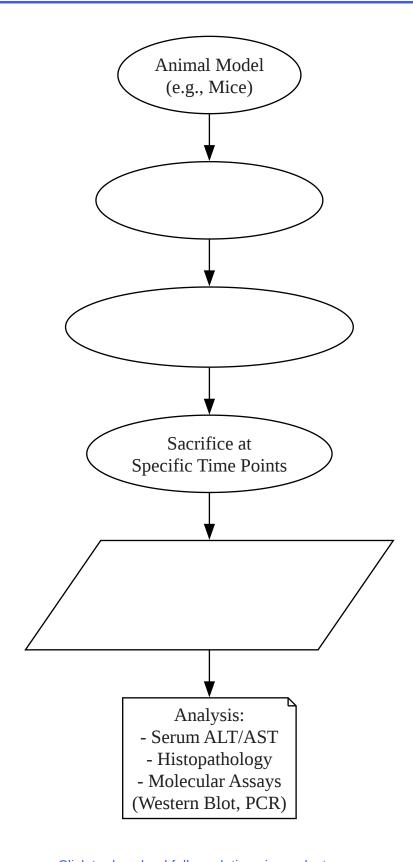
Preclinical Toxicity Studies

- Acute Toxicity: Kunming strain mice and Wistar rats were orally administered **Bicyclol** at doses up to 5 g/kg. Animals were observed for 7 days for mortality and clinical symptoms.[4]
 [12]
- Chronic Toxicity: Wistar rats received oral doses of 150, 300, and 600 mg/kg of Bicyclol daily for 6 months. Beagle dogs were given daily doses of 25, 75, and 225 mg/kg for 6 months. Assessments included body weight, food intake, blood and urine analysis, and pathological examination of major organs.[4][12]
- Mutagenicity: The Ames test was conducted using Salmonella typhimurium strains TA97 and TA102 with varying concentrations of **Bicyclol** (10-5000 μ g/plate) in the presence and absence of a metabolic activation system (S9 mix).[4] A micronucleus assay was also performed in mice.[4]

Hepatoprotection Models

- Carbon Tetrachloride (CCl₄)-Induced Liver Injury: Mice were pre-treated with Bicyclol (e.g., 200 mg/kg by gavage) prior to an intraperitoneal injection of CCl₄ (e.g., 2 ml/kg of a 50% solution in oil).[13][14] Liver injury was assessed by measuring serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels, as well as histological examination of liver tissue.[5][13]
- Acetaminophen (APAP)-Induced Hepatotoxicity: Mice were administered **Bicyclol** (e.g., 300 mg/kg orally) prior to an intraperitoneal injection of a toxic dose of acetaminophen (e.g., 200 mg/kg).[2] The protective effects were evaluated by monitoring serum transaminases, liver necrosis, and markers of apoptosis.[2]





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Quantitative Data Summary



The following tables summarize key quantitative data from preclinical and clinical studies on **Bicyclol**.

Table 1: Preclinical Toxicity Data

Test	Species	Route	Doses	Result	Citation
Acute Toxicity (LD50)	Mice, Rats	Oral	>5 g/kg	No mortality or clinical symptoms observed.	[4][12]
Chronic Toxicity	Rats	Oral	150, 300, 600 mg/kg for 6 months	No noticeable alterations in toxicity markers.	[4][12]
Chronic Toxicity	Dogs	Oral	25, 75, 225 mg/kg for 6 months	No noticeable alterations in toxicity markers.	[4][12]
Mutagenicity	S. typhimurium	In vitro	10-5000 μ g/plate	No mutagenic activity detected.	[4]
Teratogenicity	Rats	Oral	0.2, 1.0 g/kg	No teratogenic effects found.	[12]

Table 2: Clinical Efficacy in Liver Injury



Condition	Treatment Group	Control Group	Duration	Key Finding	Citation
Statin- Induced Liver Injury	Bicyclol 25 mg TID	Polyene phosphatidylc holine 456 mg TID	4 weeks	ALT normalization rate: 74.68% vs. 46.15% (p<0.05).	[15]
Drug-Induced Liver Injury (DILI)	Bicyclol 25 or 50 mg TID	Polyene phosphatidylc holine	4 weeks	Bicyclol groups showed significantly greater ALT reduction vs. control. Median time to ALT normalization was shorter with Bicyclol (16 days for 50 mg dose vs. 43 days for control).	[16]
Chronic Hepatitis B	Bicyclol	Non-antiviral interventions	N/A	ALT recovery rate: 69.3% vs. 59.0% (p=0.04). Loss of HBeAg: 22.1% vs. 13.5% (p<0.00001).	[11]
Non-alcoholic Fatty Liver	Bicyclol (monotherapy	Control	Varied	Significant reduction in AST, TBIL,	[17]







Disease or and TC levels

(NAFLD) combination) compared to control.

Conclusion

Bicyclol is a well-characterized compound with a robust preclinical safety profile and demonstrated efficacy in various models of liver disease. Its multifaceted mechanism of action, targeting key pathways in inflammation, oxidative stress, and viral replication, makes it a compelling candidate for further research and development. This guide provides a foundational understanding of **Bicyclol** for scientists and clinicians working to address the challenges of liver disease.

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